![molecular formula C12H19NO6 B3055522 Einecs 265-616-6 CAS No. 65202-60-0](/img/structure/B3055522.png)
Einecs 265-616-6
Overview
Description
Einecs 265-616-6 is a chemical substance with the molecular formula C12H19NO6. It is also known as Distillates (petroleum), hydrotreated light naphthenic . This is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of Einecs 265-616-6 is not explicitly defined due to its complex nature . It’s a UVCB substance, which stands for substances of Unknown or Variable composition, Complex reaction products, or Biological materials .Scientific Research Applications
Utilization in (Q)SAR Models for Toxicity Prediction
The European legislation REACH encourages the use of alternative methods like (quantitative) structure-activity relationship models [(Q)SARs] for filling toxicity data gaps for chemicals listed in the European Inventory of Existing Chemical Substances (EINECS). A study aimed to estimate the number of EINECS compounds that can be covered by (Q)SAR models for acute toxicity. It found that 54% of the EINECS chemicals could potentially be classified into classes covered by (Q)SAR models, with the largest proportion being non-polar and polar narcotics. This demonstrates a significant potential for applying (Q)SAR approaches for the safety assessment of a large portion of EINECS compounds, including Einecs 265-616-6 (Zvinavashe, Murk, & Rietjens, 2009).
Applications in Enhancing Scientific and Technological Developments
The integration of Einecs 265-616-6 and similar compounds into scientific research contributes to the development of new materials and technologies, influencing industries such as electronics. The progression from vacuum tubes to modern chips exemplifies the impact of chemical research on technological advancement, underscoring the critical role of compounds like Einecs 265-616-6 in fostering innovation (Cushing, Kolesnichenko, & O'connor, 2004).
Implications for Endocrine-Disrupting Chemical Research
The study of endocrine-disrupting chemicals (EDCs), which includes compounds listed in EINECS like Einecs 265-616-6, has become a significant area of research due to their potential impact on health and disease. Understanding the mechanisms by which EDCs alter gene-environment interactions provides insights into their effects on individuals and their descendants, highlighting the importance of these compounds in endocrine research (Gore et al., 2015).
properties
IUPAC Name |
6-ethyl-9-methoxycarbonyl-1,4-dioxa-9-azaspiro[4.5]decane-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-3-11(9(14)15)4-5-13(10(16)17-2)8-12(11)18-6-7-19-12/h3-8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTQGHRCVIAJRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC12OCCO2)C(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983808 | |
Record name | 10-Ethyl-7-(methoxycarbonyl)-1,4-dioxa-7-azaspiro[4.5]decane-10-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 265-616-6 | |
CAS RN |
65202-60-0 | |
Record name | 10-Ethyl 7-methyl 1,4-dioxa-7-azaspiro(4.5)decane-7,10-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065202600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Ethyl-7-(methoxycarbonyl)-1,4-dioxa-7-azaspiro[4.5]decane-10-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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